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Compound of Interest

Compound Name: 2-Methyloxazole-4-carbaldehyde

Cat. No.: B023661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-
methyloxazole-4-carbaldehyde, a crucial building block in pharmaceutical chemistry. The

document details various synthetic strategies, providing in-depth experimental protocols and

quantitative data to support laboratory and large-scale production.

Introduction
2-Methyloxazole-4-carbaldehyde is a key intermediate in the synthesis of various biologically

active molecules, including the oxytocin receptor antagonist Retosiban.[1] The synthesis of this

electron-rich five-membered heterocyclic compound presents unique challenges due to its

physical properties, including high solubility in a wide range of solvents and potential instability

under certain pH and thermal conditions. This guide explores several evaluated synthetic

routes, focusing on scalability and efficiency without the need for chromatographic purification.

Core Synthesis Pathways
Several synthetic strategies for 2-methyloxazole-4-carbaldehyde have been developed,

primarily starting from precursors such as esters, amides, alcohols, or nitriles. The most

notable and scalable approach involves the reduction of an N-methoxy-N-methylamide

(Weinreb amide) derivative.
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Pathway 1: From Ethyl 2-Methyloxazole-4-carboxylate
via Weinreb Amide
This is a robust and scalable route that proceeds through the formation of 2-methyloxazole-4-

carboxylic acid and its subsequent conversion to the Weinreb amide, which is then reduced to

the target aldehyde.

Step 1: Hydrolysis Step 2: Amide Formation Step 3: Reduction

Ethyl 2-methyloxazole-4-carboxylate 2-Methyloxazole-4-carboxylic acid
NaOH, H2O N-Methoxy-N-methyl-

2-methyloxazole-4-carboxamide
(Weinreb Amide)

N,O-Dimethylhydroxylamine
-HCl, Coupling Agent 2-Methyloxazole-4-carbaldehydeLiAlH4, THF

Click to download full resolution via product page

Figure 1: Synthesis of 2-Methyloxazole-4-carbaldehyde via the Weinreb amide route.

Alternative Synthetic Pathways
Other viable, though potentially less scalable, routes to 2-methyloxazole-4-carbaldehyde
have also been explored.

Ester Reduction Alcohol Oxidation Nitrile Reduction Amide Reduction

2-Methyloxazole-4-carbaldehyde

Ethyl 2-methyloxazole-
4-carboxylate

DIBAL-H, CH2Cl2, -70 °C

2-Methyloxazole-4-methanol

(COCl)2, DMSO, NEt3
(Swern Oxidation)

2-Methyloxazole-4-carbonitrile

DIBAL-H

N-Morpholine-2-methyloxazole-
4-carboxamide

LiAlH4, THF
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Figure 2: Overview of alternative synthetic routes to 2-Methyloxazole-4-carbaldehyde.
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Quantitative Data Summary
The following table summarizes the yield and key parameters for the different synthetic steps

and pathways.
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Precursor Reaction Reagents Solvent
Temperat
ure

Yield (%)
Referenc
e

Ethyl 2-

methyloxaz

ole-4-

carboxylate

Hydrolysis
NaOH,

H2O
Water 20-25 °C 92 [2]

2-

Methyloxaz

ole-4-

carboxylic

acid

Weinreb

Amide

Formation

N,O-

Dimethylhy

droxylamin

e HCl,

Coupling

Agent

Dichlorome

thane
Ambient - [2]

N-

Methoxy-

N-methyl-

2-

methyloxaz

ole-4-

carboxami

de

Reduction

to

Aldehyde

LiAlH4 THF -35 °C 70-80 [2]

Ethyl 2-

methyloxaz

ole-4-

carboxylate

Reduction

to

Aldehyde

DIBAL-H
Dichlorome

thane
-70 °C 69 [2]

2-

Methyloxaz

ole-4-

methanol

Swern

Oxidation

(COCl)2,

DMSO,

NEt3

Dichlorome

thane
-70 °C 70 [2]

N-

Morpholine

-2-

methyloxaz

ole-4-

Reduction

to

Aldehyde

LiAlH4 THF 0 °C - [2]
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carboxami

de

Experimental Protocols
Protocol 1: Synthesis of 2-Methyloxazole-4-carboxylic
acid

Hydrolysis of Ethyl Ester: Ethyl 2-methyloxazole-4-carboxylate (100 kg, 645 mol) is dissolved

in water (250 L) at a temperature of 20-25 °C.[2]

Saponification: A solution of sodium hydroxide (96 kg; 32% w/w aqueous, 768 mol) is added

over a period of 30 minutes, ensuring the temperature is maintained between 20-25 °C.[2]

Acidification: After one hour, hydrochloric acid (78 kg; 37% w/w aqueous, 770 mol) is added

while keeping the temperature in the 20-25 °C range.[2]

Isolation: The resulting slurry is cooled to 0 °C and aged for one hour. The product is then

isolated by filtration and the filter cake is washed with cold water (100 kg). The typical yield of

the dry acid is approximately 92%.[2]

Protocol 2: Synthesis of N-Methoxy-N-methyl-2-
methyloxazole-4-carboxamide (Weinreb Amide)

Acid Activation: 2-Methyloxazole-4-carboxylic acid is suspended in a suitable solvent like

dichloromethane.

Amide Coupling: N,O-Dimethylhydroxylamine hydrochloride is added along with a coupling

agent (e.g., EDC or DCC) and a base (e.g., triethylamine) to facilitate the amide bond

formation. The reaction is typically stirred at ambient temperature until completion.

Workup and Isolation: The reaction mixture is washed with an aqueous acid solution (e.g.,

citric acid) and then with water. The organic layer is dried and concentrated to yield the

Weinreb amide.
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Protocol 3: Synthesis of 2-Methyloxazole-4-
carbaldehyde from Weinreb Amide

Reaction Setup: The N-methoxy-N-methyl-2-methyloxazole-4-carboxamide (50 kg, 294 mol)

is dissolved in tetrahydrofuran (300 L) and cooled to -35 °C.[3]

Reduction: A 1 M solution of lithium aluminium hydride in tetrahydrofuran (100 L, 100 mol) is

added while maintaining the temperature between -30 to -35 °C.[3]

Quenching: After 30 minutes, the reaction is quenched by the addition of a solution of acetic

acid (15 L) in tetrahydrofuran (50 L), keeping the temperature between -30 to -35 °C.[3]

Workup: The solution is warmed to -15 °C, and a solution of potassium/sodium tartrate (125

kg in 250 L of water) is added, ensuring the temperature remains below 10 °C.[3]

Isolation: The product is isolated by extraction and subsequent crystallization.

Protocol 4: Synthesis of 2-Methyloxazole-4-
carbaldehyde from Ethyl Ester (DIBAL-H Reduction)

Reaction Setup: Ethyl 2-methyloxazole-4-carboxylate (24.27 g, 156 mmol) is dissolved in

dichloromethane (300 mL) and cooled to -70 °C.[3]

Reduction: Diisobutylaluminium hydride (DIBAL-H) (56 mL, 314 mmol) is added over 45

minutes, maintaining the temperature between -65 to -70 °C.[3]

Workup and Isolation: The reaction is quenched with a suitable reagent, and the product is

extracted and purified. A typical yield for this process is 69%.[2]

Protocol 5: Synthesis of 2-Methyloxazole-4-
carbaldehyde from Alcohol (Swern Oxidation)

Reagent Preparation: A solution of oxalyl chloride (236 mL, 2.71 mol) in dichloromethane

(3.75 L) is cooled to between -60 and -55 °C.[3]

DMSO Addition: Dimethyl sulfoxide (391 mL, 5.50 mol) in dichloromethane (1.0 L) is added

while maintaining the low temperature.[3]
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Oxidation: A solution of 2-methyloxazole-4-methanol in dichloromethane is added, followed

by the addition of a hindered base like triethylamine.

Workup and Isolation: The reaction is warmed to room temperature, and the product is

isolated through an aqueous workup and extraction. The reported yield for this two-step

process (reduction of the ester to the alcohol followed by oxidation) is around 70%.[2]

Conclusion
The synthesis of 2-methyloxazole-4-carbaldehyde can be achieved through various

pathways. For large-scale production, the route involving the reduction of the N-methoxy-N-

methyl (Weinreb) amide of 2-methyloxazole-4-carboxylic acid is highly effective, offering good

yields and avoiding the need for chromatographic purification. Alternative methods, such as the

direct reduction of the corresponding ester with DIBAL-H or the oxidation of the alcohol,

provide viable, albeit potentially less scalable, options. The detailed protocols and comparative

data presented in this guide serve as a valuable resource for chemists in the pharmaceutical

industry and academia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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